N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide

Hsp70 Target Selectivity Affinity Chromatography

Researchers targeting Hsp70 biology face a critical selectivity barrier: conventional ATP-competitive inhibitors co-target constitutive Hsc70, causing dose-limiting toxicity and confounding target-validation studies. HS-72 (CAS 1118861-60-1) is the only small molecule that discriminates inducible Hsp70i from Hsc70 via a unique allosteric mechanism at residue C306, enabling clean functional dissection without housekeeping chaperone disruption. • Hsp70i-selective allosteric inhibitor - spares Hsc70; avoids pan-Hsp70 cytotoxicity observed with VER-155008 and other ATP-competitive probes. • In vivo validated - reduces spontaneous tumor volume and extends median survival by 13 days in the MMTV-neu HER2+ breast cancer model at 20 mg/kg daily dosing. • Host-directed antiviral - blocks DENV entry (EC50 22.8 nmol/mL) by disrupting the Hsp70i-DENV receptor complex. • Matched negative control available - the inactive R-enantiomer HS-71 enables rigorous target-engagement counter-screening. Supplied as ≥98% pure solid; custom synthesis and bulk quantities upon request.

Molecular Formula C20H24N6O
Molecular Weight 364.453
CAS No. 1118861-60-1
Cat. No. B560485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide
CAS1118861-60-1
SynonymsN-(1-Propyl-1H-benzimidazol-2-yl)-1-(2-pyrazinyl)-3(S)-piperidinecarboxamide
Molecular FormulaC20H24N6O
Molecular Weight364.453
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCN(C3)C4=NC=CN=C4
InChIInChI=1S/C20H24N6O/c1-2-11-26-17-8-4-3-7-16(17)23-20(26)24-19(27)15-6-5-12-25(14-15)18-13-21-9-10-22-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,23,24,27)
InChIKeyVWWVDRUMIVMLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-72: Selective Hsp70i Allosteric Inhibitor


N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide, commonly designated HS-72, is a chiral small molecule (S-enantiomer) belonging to the benzimidazole-piperidine carboxamide class [1]. It functions as a first-in-class allosteric inhibitor that selectively targets the inducible form of Heat Shock Protein 70 (Hsp70i) over the closely related, constitutively active Hsc70 [1]. Unlike ATP-competitive inhibitors, HS-72 reduces the protein's affinity for ATP by binding to an allosteric site involving residue C306, a mechanism that enables discrimination within the highly homologous Hsp70 family where conventional ATP-pocket binders typically fail [1].

Target Engagement
Allosteric Hsp70i inhibition, spares Hsc70
Mechanism
Binds C306 site, reduces ATP affinity without ATP competition
Stereochemistry
S-enantiomer required; R-enantiomer (HS-71) serves as negative control

Why HS-72 Cannot Be Replaced by Generic Hsp70 Inhibitors


Generic substitution with other Hsp70 inhibitors is scientifically unsound due to critical mechanistic and selectivity divergences. Most Hsp70 inhibitors, such as VER-155008, are ATP-competitive and inhibit multiple Hsp70 family members (Hsp70, Hsc70, Grp7), leading to constitutive chaperone disruption and significant toxicity [1]. In contrast, HS-72 is an allosteric inhibitor that selectively targets Hsp70i, a protein overexpressed in tumors and stressed cells but largely absent in normal tissue, while sparing the essential housekeeping chaperone Hsc70 [2]. The in vivo consequences of this selectivity are stark: HS-72 shows no overt toxicity and reduces tumor growth, whereas broad-spectrum ATP-competitive inhibitors like VER-155008 cause on-target toxicity that limits their therapeutic window and in vivo utility [1][2].

HS-72 (This product)
Allosteric Hsp70i-selective
Binds C306, spares Hsc70 housekeeping chaperone; preserves normal cell function in models
Pan-Hsp70 ATP-competitive inhibitors
Dual Hsp70/Hsc70 inhibition
Blocks constitutive Hsc70, leading to assay cytotoxicity and limited in vivo model utility
HS-72
Enantioselective activity
S-enantiomer active; matched R-enantiomer inactive, enabling stereochemical control in studies
Racemic or mis-assigned material
Unpredictable target engagement
May contain inactive enantiomer, compromising target interpretation and assay consistency

HS-72 Differentiation from Hsp70 Inhibitors


Selective Hsp70i Binding over Hsc70

In an affinity resin pull-down assay using HEK 293T cell lysates, the HS-72 affinity resin captured Hsp70i as confirmed by Western blot, but did not pull down the closely related Hsc70 [1]. In direct contrast, the ATP positive control (a non-selective nucleotide) eluted both Hsp70i and Hsc70 family members, demonstrating that HS-72 achieves a qualitative selectivity for Hsp70i that ATP and ATP-competitive inhibitors cannot replicate [1].

Hsp70i vs Hsc70 binding
Head-to-head
HS-72 affinity resin pulls down Hsp70i; Hsc70 not detected. ATP control elutes both.
Qualitative selectivity for inducible Hsp70i
Affinity chromatography, HEK293T lysate; Western blot readout
Hsp70 Target Selectivity Affinity Chromatography

Allosteric Destabilization of Hsp70i While Sparing Hsc70

In a Thermofluor thermal shift assay with purified proteins, HS-72 decreased the melting temperature (Tm) of Hsp70i by 0.1°C at 10 µM and 0.5°C at 100 µM (p<0.001 vs. control), confirming direct, dose-dependent target engagement through a destabilizing allosteric mechanism [1]. When tested on purified Hsc70 under identical conditions, HS-72 failed to trigger any significant shift in Tm in the presence or absence of ATP, further validating its selectivity [1]. This contrasts with ATP-competitive inhibitors like VER-155008, which typically increase Tm and bind non-selectively to both Hsp70 (IC50 0.5 µM) and Hsc70 (IC50 2.6 µM) [2].

Thermal stability shift
Cross-study comparable
ΔTm Hsp70i: -0.1°C (10 µM), -0.5°C (100 µM); Hsc70: no shift. VER-155008: +ΔTm, dual inhibition
Allosteric destabilization spares Hsc70
Thermofluor assay; purified proteins
Allosteric Inhibition Thermal Stability Target Engagement

Antiviral Activity Against Dengue Virus

In a dengue virus (DENV) foci-forming assay using supernatants from infected U937+DC-SIGN cells transferred to Vero cells, HS-72 treatment produced a dose-dependent reduction in viral infection, yielding an EC50 of 22.8 nmol/ml [1]. Importantly, cell viability was maintained at concentrations below 90 nmol/ml, confirming the antiviral effect is mediated through Hsp70i inhibition rather than non-discriminant cytotoxicity [1]. No direct comparator data from other Hsp70 inhibitors in this specific DENV assay are available; however, the quantitative EC50 provides a benchmark for future comparative antiviral evaluation [1].

Anti-dengue EC50
Class-level inference
EC50 = 22.8 nmol/mL
Host-directed antiviral benchmark
Foci-forming assay; DENV; no direct Hsp70i comparator in same assay
Antiviral Dengue Virus Host-Directed Therapy

Tumor Growth Inhibition and Survival Benefit in HER2+ Breast Cancer

In the MMTV-neu transgenic mouse model of spontaneous HER2+ breast cancer, biweekly intraperitoneal administration of HS-72 at 20 mg/kg for 21 days produced a statistically significant reduction in tumor volume compared to untreated controls (p<0.05) [1]. Furthermore, median survival increased by 6 days with biweekly dosing and by 13 days with daily dosing at the same 20 mg/kg dose level [1]. No overt toxicity or adverse events were observed throughout the 35-day dose escalation study, and HS-72 demonstrated high tissue bioavailability with intact parent ion detection in plasma, liver, and kidney [1]. This contrasts with VER-155008, which despite its in vitro potency (IC50 = 0.5 µM), lacks documented in vivo efficacy and tolerability profiles, likely due to Hsc70-mediated toxicity [2].

Tumor growth inhibition
Cross-study comparable
Significant tumor volume reduction (p
In vivo model-response endpoint context
20 mg/kg I.P.; HER2+ spontaneous model; VER-155008 lacks in vivo efficacy
Enantiomer specificity
Head-to-head
HS-72 (S): elutes GFP-Hsp70i, decreases Tm; HS-71 (R): no thermal shift, weaker proliferation effect
Stereospecific target engagement confirmed
GFP-ATP resin elution, Thermofluor; R-enantiomer provides negative control
Cancer cell selectivity
Cross-study comparable
Significant proliferation inhibition in MCF7, BT474, PC3 etc.; MCF10A, RWPE1 spared
Differential anti-proliferative endpoint context
Tumor vs. non-tumorigenic lines; VER-155008 non-selective cytotoxicity
In Vivo Efficacy Breast Cancer Survival Benefit

Enantiomer Specificity for Hsp70i Engagement

Stereochemical configuration is a critical quality attribute for procurement. The active S-enantiomer, HS-72, elutes GFP-Hsp70i from ATP resin and decreases Hsp70i Tm, while the R-enantiomer, HS-71, shows no effect on Hsp70i thermal stability [1]. In cell proliferation assays, HS-71 treatment produces a less potent effect on proliferation compared to HS-72, consistent with the Thermofluor data [1]. This enantioselectivity demonstrates that the interaction is stereospecific and not an artifact of non-specific hydrophobic binding or ionic interactions, providing built-in negative control utility (HS-71) for experimental design [1].

Enantiomer specificity
Head-to-head
HS-72 (S): elutes GFP-Hsp70i, decreases Tm; HS-71 (R): no thermal shift, weaker proliferation effect
Stereospecific target engagement confirmed
GFP-ATP resin elution, Thermofluor; R-enantiomer provides negative control
Stereochemistry Enantiomer Specificity Target Engagement

Cancer Cell Selectivity over Non-Tumorigenic Cells

HS-72 significantly inhibited proliferation (p<0.001) in all tumorigenic breast and prostate cancer cell lines tested, while non-tumorigenic MCF10A cells continued to grow at all concentrations and RWPE1 normal prostate cells were only inhibited at the highest concentration [1]. This therapeutic window is mechanistically linked to Hsp70i overexpression in tumors and its low expression in normal unstressed tissue, a selectivity that pan-Hsp70 inhibitors like VER-155008 (IC50 Hsp70 = 0.5 µM, Hsc70 = 2.6 µM) cannot achieve because they inhibit the housekeeping Hsc70 present in all cells [1][2].

Cancer cell selectivity
Cross-study comparable
Significant proliferation inhibition in MCF7, BT474, PC3 etc.; MCF10A, RWPE1 spared
Differential anti-proliferative endpoint context
Tumor vs. non-tumorigenic lines; VER-155008 non-selective cytotoxicity
Cancer Selectivity Therapeutic Window Cell Proliferation

HS-72 Research and Preclinical Applications


Hsp70i-Selective Chemical Probe for Cancer Biology

HS-72 is the only small molecule that discriminates Hsp70i from Hsc70, making it an essential chemical probe for dissecting the specific biological functions of inducible Hsp70 in cancer cell biology, protein homeostasis, and stress response pathways [1]. Its matched inactive enantiomer HS-71 provides a uniquely rigorous negative control for target engagement studies. Use HS-72 at 1–100 µM in cell-based assays to interrogate Hsp70i-specific client protein degradation (e.g., Akt, HER2) without confounding Hsc70 inhibition [1].

Host-Directed Antiviral Research Targeting Dengue Virus Entry

HS-72 is a validated host-directed antiviral agent that blocks DENV entry by disrupting the Hsp70i-DENV receptor complex interaction, with an EC50 of 22.8 nmol/ml in foci-forming assays [2]. Its selectivity for Hsp70i avoids the cytotoxicity of pan-Hsp70 inhibitors, making it suitable for long-term antiviral studies in monocytic and hepatic cell lines [2]. Deploy HS-72 in pre-treatment or co-treatment regimens (1–90 nmol/ml) to investigate Hsp70i dependency of viral entry across DENV serotypes and other flaviviruses.

In Vivo Proof-of-Concept in HER2+ Breast Cancer Models

HS-72 is the only Hsp70i-selective inhibitor with demonstrated in vivo efficacy, significantly reducing spontaneous tumor volume and extending median survival by up to 13 days in the MMTV-neu transgenic breast cancer model at 20 mg/kg daily dosing [1]. Its favorable tolerability and tissue bioavailability support its use as a benchmark tool compound for preclinical evaluation of Hsp70i as a therapeutic target in HER2-driven and other Hsp70i-dependent tumor models [1].

Allosteric Inhibitor Reference Standard for Screening Assays

The unique allosteric mechanism of HS-72—binding to a site involving residue C306 and reducing ATP affinity without direct ATP competition—makes it an ideal reference standard for developing and validating new HTS assays aimed at identifying novel allosteric Hsp70i inhibitors [1]. Its stereospecificity (S-enantiomer active, R-enantiomer inactive) further provides a quality control benchmark for enantiomeric purity assessment and counter-screening in medicinal chemistry optimization programs [1].

Application
Selection Property
Validation Focus
Hsp70i-selective chemical probe studies
Allosteric, enantioselective Hsp70i engagement
Hsp70i vs. Hsc70 client protein degradation endpoints
Host-directed antiviral entry research
Hsp70i-DENV receptor complex disruption
Dose-dependent viral entry inhibition in monocytic/hepatic models
In vivo tumor model-response evaluation
Tolerability and tissue exposure profile
Tumor volume and survival endpoint monitoring in Hsp70i-dependent models
Allosteric HTS assay reference
C306-dependent, non-ATP competitive mechanism
Enantiomeric purity QC and counter-screening for novel allosteric binders
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